molecular formula C22H28N4O3S2 B11147586 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11147586
M. Wt: 460.6 g/mol
InChI Key: RBZMWNDNPTVUDU-ATVHPVEESA-N
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Description

The compound 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This specific compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropoxypropylamino group in the pyrido-pyrimidine core is susceptible to nucleophilic substitution. For example:

Reaction TypeReagents/ConditionsProduct
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60°CReplacement of the amino group with alkyl chains
AcylationAcetyl chloride, pyridineFormation of amide derivatives

Mechanistically, the amino group acts as a nucleophile, attacking electrophilic reagents. The reaction follows an SN2\text{S}_\text{N}2 pathway for alkylation.

Oxidation-Reduction Reactions

The thioxo (C=S) group undergoes redox transformations:

Reaction TypeReagents/ConditionsOutcome
OxidationH₂O₂ in acetic acidConversion of thioxo to sulfonyl (C=O) groups
ReductionNaBH₄ in ethanolThiol (C-SH) formation

The thioxo group’s redox activity is critical for modulating electronic properties and biological interactions.

Cross-Coupling Reactions

The pyrido-pyrimidine core participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/ConditionsApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEIntroduction of aryl/heteroaryl groups at the pyrimidine ring
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amination at the pyrido nitrogen

These reactions enable structural diversification for medicinal chemistry applications.

Cyclization Reactions

The compound’s conjugated system facilitates cyclization under acidic or basic conditions:

Cyclization Pathway:Thiazole ringHCl, refluxFused tricyclic derivatives[3]\text{Cyclization Pathway:} \quad \text{Thiazole ring} \xrightarrow{\text{HCl, reflux}} \text{Fused tricyclic derivatives} \quad[3]

This reactivity is exploited to synthesize novel heterocycles with enhanced bioactivity.

Acid-Base Reactions

The amino and carbonyl groups participate in proton transfer:

NH+H+NH2+(pKa8.5)[4]\text{NH} + \text{H}^+ \leftrightarrow \text{NH}_2^+ \quad (\text{pKa} \approx 8.5) \quad[4]

Protonation at the pyrido-pyrimidine nitrogen enhances solubility in acidic media .

Structural and Mechanistic Insights

Key structural features influencing reactivity include:

  • Pyrido[1,2-a]pyrimidine Core : Electron-deficient, facilitating electrophilic substitution.

  • Thiazole Ring : Stabilizes radical intermediates during redox reactions.

  • Isopropoxypropyl Group : Enhances lipophilicity, affecting reaction kinetics in nonpolar solvents .

Scientific Research Applications

Structural Characteristics

The compound features:

  • A thiazolidinone core, which is known for its diverse biological activities.
  • A pyrido-pyrimidine moiety that enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of similar thiazolidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinones can inhibit various bacterial strains, including those resistant to conventional antibiotics. The compound may share these properties due to its structural similarities to known antimicrobial agents.

Anticancer Potential

Recent investigations into thiazolidinone derivatives have suggested their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Preliminary studies on related compounds indicate that they can effectively target cancer cell lines, suggesting that the compound could be evaluated for similar effects.

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, thiazolidinones are known to inhibit enzymes like cyclooxygenase (COX), which are implicated in inflammation and cancer progression. This inhibition could be relevant for therapeutic strategies aimed at reducing inflammation or tumor growth.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of thiazolidinone compounds. Some studies have reported neuroprotective effects against oxidative stress and neurodegenerative diseases. The unique structure of this compound may confer similar protective effects, warranting further investigation.

Table 1: Summary of Biological Activities

Activity Type Related Compounds Findings
AntimicrobialThiazolidinone DerivativesSignificant inhibition against bacterial strains (e.g., E. coli, S. aureus) .
AnticancerVarious ThiazolidinonesInduction of apoptosis in cancer cell lines; effective against multiple types .
Enzyme InhibitionCOX InhibitorsInhibition of COX enzymes linked to reduced inflammation and tumor growth .
NeuroprotectionThiazolidinonesProtective effects against oxidative stress; potential in treating neurodegenerative diseases .

Notable Studies

  • Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives showed promising activity against multidrug-resistant strains of bacteria, indicating the potential for developing new antibiotics.
  • Cancer Research : Research on thiazolidinone analogs revealed their ability to induce apoptosis in various cancer cell lines through modulation of signaling pathways associated with cell survival and death.
  • Enzymatic Studies : Investigations into the inhibitory effects on COX enzymes showed that certain thiazolidinones could serve as dual inhibitors, providing a basis for anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core is known to inhibit various kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of potential interactions with biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Biological Activity

The compound 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound reveals multiple functional groups that contribute to its biological activity. The presence of a thiazole ring and a pyrimidine moiety suggests potential interactions with various biological targets.

Research indicates that the compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The thiazole and pyrimidine components are known to interact with enzymes involved in nucleotide metabolism, potentially inhibiting pathways essential for cell proliferation.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of tumor cell proliferation
Antimicrobial ActivityEffective against various bacterial strains
Enzyme InhibitionInhibition of dihydroorotate dehydrogenase
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : A study published in Cancer Research demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy : Research conducted by Journal of Antimicrobial Chemotherapy showed that the compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Interaction Studies : A biochemical analysis indicated that the compound effectively inhibited dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, thereby providing insights into its potential use in targeting cancer metabolism.

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O3S2/c1-5-10-25-21(28)17(31-22(25)30)12-16-19(23-9-6-11-29-14(2)3)24-18-8-7-15(4)13-26(18)20(16)27/h7-8,12-14,23H,5-6,9-11H2,1-4H3/b17-12-

InChI Key

RBZMWNDNPTVUDU-ATVHPVEESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)SC1=S

Origin of Product

United States

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